Validated Downstream Pharmacophore: CVT-10216 (M323290) Demonstrates ~45‑Fold ALDH‑2 vs. ALDH‑1 Selectivity
The ultimate product accessed through the allyl 3-(chloromethyl)benzoate intermediate, CVT-10216 (also coded M323290, GS 455534), has been pharmacologically characterized in a peer-reviewed publication and multiple commercial vendor specification sheets. CVT-10216 inhibits ALDH‑2 with an IC₅₀ of 29 nM, while inhibition of the closely related isoform ALDH‑1 requires an IC₅₀ of 1,300 nM, yielding a selectivity ratio of ~45‑fold [1]. This selectivity profile is the direct outcome of the meta-alkoxybenzyl substitution pattern established at the stage of allyl 3-(chloromethyl)benzoate incorporation. In contrast, intermediates derived from the para‑chloromethyl regioisomer (allyl 4‑chloromethylbenzoate) would yield a geometrically distinct substitution pattern that has not been reported to produce a functionally equivalent ALDH‑2 inhibitor, meaning that the meta‑substituted building block is specifically required to replicate the published CVT-10216 synthesis .
| Evidence Dimension | Isoform selectivity of the final pharmacophore (ALDH‑2 IC₅₀ vs. ALDH‑1 IC₅₀) |
|---|---|
| Target Compound Data | CVT‑10216 (derived from allyl 3‑(chloromethyl)benzoate): ALDH‑2 IC₅₀ = 29 nM; ALDH‑1 IC₅₀ = 1,300 nM |
| Comparator Or Baseline | Hypothetical para‑substituted analog (from allyl 4‑chloromethylbenzoate): not reported in peer-reviewed literature; no known potent ALDH‑2 inhibitor resulting from para‑regioisomer intermediate |
| Quantified Difference | ~45‑fold selectivity for ALDH‑2 over ALDH‑1 (CVT-10216); no selectivity data exist for comparator because no analogous para‑derived inhibitor has been advanced to characterization |
| Conditions | In vitro enzymatic assay; recombinant ALDH‑2 and ALDH‑1; IC₅₀ determined by standard dehydrogenase activity assay as reported in Arolfo et al. (2009) [1] |
Why This Matters
For any research group aiming to replicate or build upon the published CVT‑10216 pharmacology, procurement of the meta-substituted allyl 3-(chloromethyl)benzoate is mandatory; the para‑regioisomer leads to a structurally divergent scaffold with no established biological activity.
- [1] Arolfo, M.P.; Overstreet, D.H.; Yao, L.; Fan, P.; Lawrence, A.J.; Tao, G.; Keung, W.M.; Vallee, B.L.; Olive, M.F.; Gass, J.T.; Rubin, E.; Anni, H.; Hodge, C.W.; Besheer, J.; Zabik, J.; Leung, K.; Blackburn, B.K.; Lange, L.G.; Diamond, I. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor. Alcohol. Clin. Exp. Res. 2009, 33 (11), 1935–1944. (IC₅₀: ALDH‑2 ~29 nM; ALDH‑1 ~1,300 nM.) View Source
